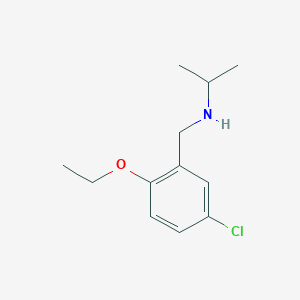
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine, also known as PTMP, is a chemical compound that has been widely used in scientific research due to its unique properties that make it an ideal candidate for various applications.
Wirkmechanismus
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine binds to the nAChR and activates it, leading to the release of neurotransmitters such as acetylcholine. This activation can lead to various physiological effects, including increased muscle contraction, decreased inflammation, and improved cognitive function.
Biochemical and Physiological Effects:
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including the activation of the nAChR, increased muscle contraction, decreased inflammation, and improved cognitive function. N-(tert-pentyl)-N-(2-pyridinylmethyl)amine has also been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine has several advantages for use in lab experiments, including its potency and selectivity for the nAChR, as well as its ability to cross the blood-brain barrier. However, N-(tert-pentyl)-N-(2-pyridinylmethyl)amine also has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(tert-pentyl)-N-(2-pyridinylmethyl)amine, including the development of new and more selective agonists for the nAChR, the study of the effects of N-(tert-pentyl)-N-(2-pyridinylmethyl)amine on various physiological processes, and the potential therapeutic applications of N-(tert-pentyl)-N-(2-pyridinylmethyl)amine in the treatment of various diseases. Additionally, further research is needed to fully understand the potential risks and benefits of N-(tert-pentyl)-N-(2-pyridinylmethyl)amine and to develop safe and effective dosing protocols for its use in scientific research.
Synthesemethoden
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine can be synthesized using a variety of methods, including the reaction between 2-chloromethylpyridine and tert-pentylamine in the presence of a base such as potassium carbonate. Other methods involve the reaction between 2-pyridinemethanol and tert-pentylamine in the presence of a reducing agent such as lithium aluminum hydride. The synthesis of N-(tert-pentyl)-N-(2-pyridinylmethyl)amine is relatively simple and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(tert-pentyl)-N-(2-pyridinylmethyl)amine has been widely used in scientific research due to its unique properties, including its ability to bind to the nicotinic acetylcholine receptor (nAChR) and act as a potent agonist. N-(tert-pentyl)-N-(2-pyridinylmethyl)amine has also been used in the study of the effects of nAChR activation on various physiological processes, including neurotransmission, muscle contraction, and inflammation.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-methyl-N-(pyridin-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-7-5-6-8-12-10/h5-8,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
POEJPQGQVSOREX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC1=CC=CC=N1 |
Kanonische SMILES |
CCC(C)(C)NCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)